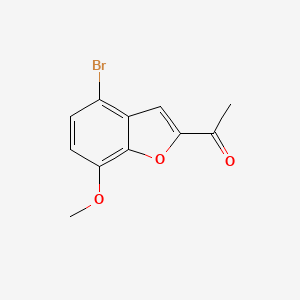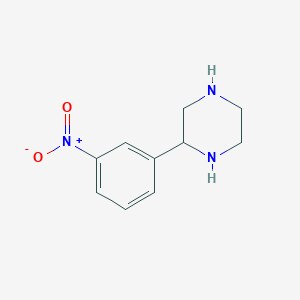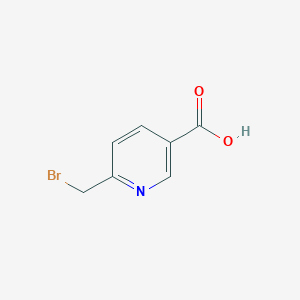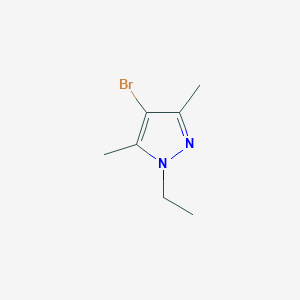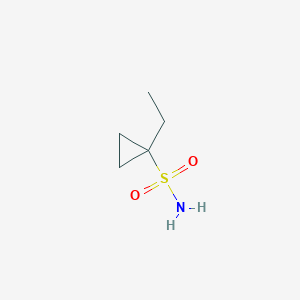
1-Ethylcyclopropane-1-sulfonamide
Vue d'ensemble
Description
1-Ethylcyclopropane-1-sulfonamide (CAS# 681808-56-0) is a useful research chemical . It has a molecular weight of 149.21 and a molecular formula of C5H11NO2S . The IUPAC name for this compound is 1-ethylcyclopropane-1-sulfonamide .
Synthesis Analysis
Sulfonamides can be synthesized through the electrochemical oxidative coupling of amines and thiols . This transformation is completely driven by electricity, does not require any sacrificial reagent or additional catalysts, and can be carried out in only 5 minutes . Hydrogen is formed as a benign byproduct at the counter electrode .
Molecular Structure Analysis
The molecular structure of 1-Ethylcyclopropane-1-sulfonamide can be represented by the canonical SMILES: CCC1(CC1)S(=O)(=O)N . The InChI representation is InChI=1S/C5H11NO2S/c1-2-5(3-4-5)9(6,7)8/h2-4H2,1H3,(H2,6,7,8) .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 149.21 and a molecular formula of C5H11NO2S . The exact mass is 149.05104977 . It has a heavy atom count of 9, a hydrogen bond acceptor count of 3, and a hydrogen bond donor count of 1 .
Applications De Recherche Scientifique
- Application : Sulfonimidates have been utilized as precursors for polymers, sulfoximine and sulfonimidamide drug candidates and as alkyl transfer reagents .
- Method : The synthesis of sulfonimidates focuses on their synthesis from sulfur (II), sulfur (IV) and sulfur (VI) reagents .
- Results : The stereogenic sulfur center of sulfonimidates can act as viable chiral templates that can be employed in asymmetric syntheses .
- Application : These compounds have found various applications in diverse fields such as pharmaceuticals, agrochemicals, polymers, and so forth .
- Method : Oxidative coupling of thiols and amines, two readily available low-cost commodity chemicals, has emerged as a highly useful method for synthesizing structurally diverse sulfenamides, sulfinamides, and sulfonamides in a single step .
- Results : This strategy does not require additional pre-functionalization and de-functionalization steps, it considerably streamlines synthetic routes and substantially reduces waste generation .
Synthetic approaches and applications of sulfonimidates
Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines
- Application : Sulfonamides have a wide range of biological activities like antibacterial, antiviral, diuretic, hypo-glycemic, anticancer, anti-inflammatory and recently anti-covid-19 . Many drugs containing this functional group are clinically used for treating different diseases including hypertension, bacterial infections, parasitic infection, inflammatory reactions, some types of tumors, Alzheimer’s disease, several viral infections including corona virus and many other diseases .
- Method : The most typical method for the synthesis involves reaction between primary or secondary amines and sulfonyl chloride in presence of organic or inorganic bases .
- Results : Many lead compounds with sulfonamide functionality are also in clinical trial for the treatment of various medical conditions .
- Application : Sulfonimidates have found uses as alkyl transfer reagents to acids, alcohols and phenols .
- Method : This application plays on the lability of sulfonimidates under acidic conditions .
- Results : This method provides a novel way to access poly (oxothiazene) polymers and thionylphosphazene monomers and polymers .
Sulfonamides in Medicinal Chemistry
Sulfonimidates as Alkyl Transfer Reagents
- Application : Sulfonamides are the oldest class of synthetic antibiotics still in use in clinical and veterinary settings. The intensive utilization of sulfonamides has been leading to the widespread contamination of the environment with these xenobiotic compounds .
- Method : Bacteria inhabiting a wide diversity of environmental compartments have been in contact with sulfonamides for almost 90 years. These bacteria have developed strategies to cope with these bacteriostatic agents, including mechanisms of antibiotic resistance, co-metabolic transformation, and partial or total mineralization of sulfonamides .
- Results : These mechanisms have implications on the ecosystems and dissemination of antibiotic resistance .
- Application : Sulfonamide active compounds, which as antimicrobials act through the blockage of folic acid synthesis, have many other medical applications, namely as anti-diabetic, diuretic, anti-depressant, anti-inflammatory, anti-convulsant, anti-hypertension, and even herbicidal agents .
- Method : The most typical method for the synthesis involves reaction between primary or secondary amines and sulfonyl chloride in presence of organic or inorganic bases .
- Results : More than 150 sulfonamides, differing in their heterocyclic ring structure, have been applied in human and veterinary medicine as bacteriostatic drugs .
Sulfonamides in Environmental Microbiology
Sulfonamides in Various Medical Applications
Orientations Futures
Propriétés
IUPAC Name |
1-ethylcyclopropane-1-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2S/c1-2-5(3-4-5)9(6,7)8/h2-4H2,1H3,(H2,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDXMJRIZSBCDGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CC1)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethylcyclopropane-1-sulfonamide | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

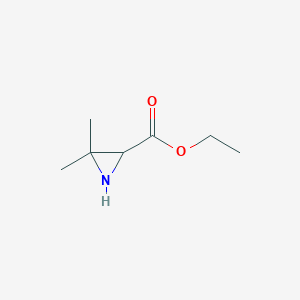
![5-Bromo-1,3-dihydro-benzo[c]isothiazole 2,2-dioxide](/img/structure/B1342981.png)

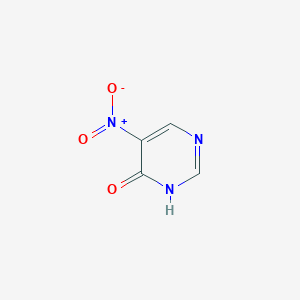


![2-[4-(2,2,2-Trifluoroethoxy)phenoxy]ethan-1-amine](/img/structure/B1343008.png)
